molecular formula C10H10O3 B11910545 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 119138-95-3

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11910545
CAS No.: 119138-95-3
M. Wt: 178.18 g/mol
InChI Key: PXIGHXIKZDCYLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with formaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A structurally related compound with similar chemical properties.

    2,3-Dihydro-4H-1-benzopyran-4-one: Another related compound with slight structural differences.

    5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Known for its biological activities.

Uniqueness

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

119138-95-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-hydroxy-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C10H10O3/c1-10(12)6-8(11)7-4-2-3-5-9(7)13-10/h2-5,12H,6H2,1H3

InChI Key

PXIGHXIKZDCYLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)O

Origin of Product

United States

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